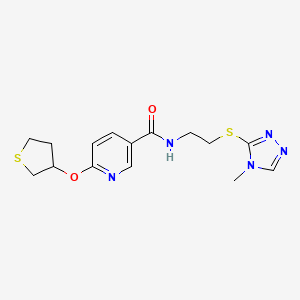

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole, has been reported . These compounds were synthesized in satisfactory yield and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Scientific Research Applications

Use in Anti-Inflammatory Drugs

The compound has been found to have significant anti-inflammatory activities . This suggests that it could be used in the development of new anti-inflammatory drugs, potentially offering benefits such as improved efficacy or reduced side effects compared to existing medications.

Use in Analgesic Drugs

In addition to its anti-inflammatory properties, the compound has also been found to have analgesic (pain-relieving) effects . This suggests another potential pharmaceutical application, in the development of new analgesic drugs.

Use in Antibacterial Agents

Some derivatives of the compound have shown promising activity against certain bacterial strains, suggesting potential use in the development of new antibacterial agents .

Use in Organic Semiconductors

Thiophene derivatives, which would include this compound, have been found to play a prominent role in the advancement of organic semiconductors . This suggests potential applications in the development of electronic devices.

5. Use in Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives have also been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could potentially be used in the development of new types of display technology.

Use in Biological Research

Antibodies that detect IDI1, a protein associated with this compound, can be used in several scientific applications, including Western Blot, Immunoprecipitation, Immunohistochemistry, ELISA and Immunocytochemistry . This suggests that the compound could be used in biological research, potentially helping scientists to learn more about the function of the IDI1 protein and its role in the body.

Mechanism of Action

Mode of Action

The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Based on its structure, it is possible that the compound could influence pathways involving similar chemical structures .

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability due to its relatively small size and the presence of both polar and non-polar regions, which could facilitate absorption and distribution .

Result of Action

The compound’s structure suggests it may have a range of potential effects depending on the specific targets it interacts with .

Action Environment

The action, efficacy, and stability of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context in which the compound is acting .

properties

IUPAC Name |

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS2/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHRIGXZOQUJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2623913.png)

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2623927.png)